molecular formula C16H11F2N3O2 B2518403 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine CAS No. 338771-61-2

4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine

Cat. No.: B2518403
CAS No.: 338771-61-2
M. Wt: 315.28
InChI Key: SZFQNMKRXGGHRJ-UHFFFAOYSA-N
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Description

This high-purity small molecule, 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, is a sophisticated chemical tool designed for medicinal chemistry and drug discovery research. Its core structure, featuring a pyrimidine scaffold substituted with phenoxy and pyridinyl groups, is recognized as a privileged scaffold in pharmacology, known for its capacity to interact with diverse biological targets and improve pharmacokinetic properties . The specific inclusion of a 2,4-difluorophenoxy moiety is a strategic modification often employed to enhance metabolic stability and membrane permeability, making this compound particularly valuable for investigating structure-activity relationships in the development of novel therapeutic agents .The compound's design suggests significant potential for application in oncology research. Pyrimidine-based analogs are extensively investigated as potent inhibitors of key oncogenic drivers, including various kinase targets such as EGFR, HER2, and Bruton's tyrosine kinase (BTK) . Furthermore, recent research has demonstrated that diaryl-substituted pyrimidine derivatives can exhibit excellent anticancer activity and function as potent inhibitors of enzymes like thymidylate synthase (TS), a crucial target in DNA biosynthesis and a validated target for cancer chemotherapy . This makes the compound a candidate for profiling against a panel of cancer cell lines and for use in hit-to-lead optimization campaigns.A second major research application lies in the field of chronic and neuropathic pain. The molecular structure is consistent with compounds developed to selectively inhibit voltage-gated sodium channels, particularly the NaV1.8 isoform . NaV1.8 is a well-validated pain target because it is primarily expressed in peripheral sensory neurons and is a key mediator of action potential firing in nociceptors; inhibitors of NaV1.8 are sought after for their potential to provide analgesia with a superior side-effect profile compared to non-selective sodium channel blockers or opioids . This compound provides researchers with a valuable chemical probe for exploring novel mechanisms for pain relief without the liabilities associated with current standard-of-care treatments.

Properties

IUPAC Name

4-(2,4-difluorophenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O2/c1-22-14-9-20-15(12-4-2-3-7-19-12)21-16(14)23-13-6-5-10(17)8-11(13)18/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFQNMKRXGGHRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=C(C=C(C=C2)F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine typically involves the reaction of 2,4-difluorophenol with 2-chloro-5-methoxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then reacted with 2-pyridylboronic acid under Suzuki coupling conditions, using a palladium catalyst and a base like sodium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The use of high-throughput screening methods to optimize reaction conditions and catalysts is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures.

Biological Applications

  • Biochemical Probes : It is investigated for its potential use as a biochemical probe to study enzyme functions and interactions .
  • Inhibition of Kinases : The compound has shown promise in inhibiting kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may be effective against various diseases, including cancer and infectious diseases. Its mechanism involves binding to specific molecular targets, modulating their activity through interactions such as hydrogen bonding and hydrophobic interactions .

Anticancer Activity

In studies evaluating its anticancer properties, the compound demonstrated significant inhibition of tumor growth in mouse models. For instance, it was found to be more potent than standard treatments in certain cases .

Antifungal and Insecticidal Properties

Recent research has highlighted the antifungal and insecticidal activities of derivatives related to this compound. These derivatives exhibited varying degrees of effectiveness against fungal pathogens and insect pests, indicating potential applications in agriculture .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AnticancerVarious cancer cell linesSignificant growth inhibition
AntifungalBotrytis cinerea, Sclerotinia sclerotiorumInhibition rates up to 100%
InsecticidalMythimna separata, Spodoptera frugiperdaModerate effectiveness

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to changes in cellular processes and pathways. For example, in the context of cancer research, the compound may inhibit the activity of kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below compares the target compound with structurally related pyrimidine derivatives:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features Biological Activity (If Known)
4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (Target) C₁₆H₁₁F₂N₃O₂ 2,4-difluorophenoxy, 5-methoxy, 2-pyridinyl 331.28 Electronegative F atoms; methoxy enhances solubility Hypothesized kinase inhibitor (based on structural similarity to GSK3-beta inhibitors)
4-(2-Chlorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine C₁₆H₁₂ClN₃O₂ 2-chlorophenoxy (vs. difluoro) 313.74 Chlorine substituent; similar core structure Not explicitly reported, but chloro analogs are common in antimicrobials
4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(2-pyridinyl)pyrimidine C₁₆H₁₁Cl₂N₃OS 2,4-dichlorophenylsulfanyl (replaces phenoxy) 364.25 Sulfur atom increases lipophilicity; dichloro substitution Altered reactivity compared to oxygen-containing analogs
4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine C₁₂H₉F₅N₃O 2,6-difluorophenoxy, methyl, trifluoromethyl 309.21 Trifluoromethyl group enhances metabolic stability; methyl substitution Example in patent literature as a pharmaceutical intermediate
5-(o-Methoxyphenoxy)-4,6-dichloro-2-(4-pyridyl)pyrimidine C₁₆H₁₁Cl₂N₃O₂ 4,6-dichloro, 4-pyridyl (vs. 2-pyridinyl) 348.18 Dichloro substitution; 4-pyridyl alters geometry Not reported

Key Observations

Substituent Effects: Fluorine vs. Chlorine: The target compound’s 2,4-difluorophenoxy group offers higher electronegativity and smaller atomic size compared to chlorine in ’s analog. This may improve binding specificity in hydrophobic pockets . Sulfanyl vs.

Positional Isomerism: The 2,6-difluorophenoxy substitution in creates a distinct spatial arrangement compared to the target’s 2,4-difluoro pattern, which could affect interactions with target proteins .

Functional Group Impact :

  • Methoxy Group : Present in both the target and ’s compound, this group enhances solubility through hydrogen bonding, a critical factor in drug bioavailability .
  • Trifluoromethyl Group : ’s trifluoromethyl substitution improves metabolic stability and electron-withdrawing effects, common in agrochemicals and pharmaceuticals .

Pharmacological Potential

  • Kinase Inhibition : Pyrimidine derivatives with fluorophenyl groups, such as those in , are reported as GSK3-beta inhibitors, suggesting the target compound may share similar mechanisms .
  • Antimicrobial Activity : Pyrimidine analogs in exhibit antibacterial and antifungal properties, linked to their ability to disrupt microbial enzyme function .

Biological Activity

4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural framework that includes a pyrimidine ring substituted with a difluorophenoxy group, a methoxy group, and a pyridinyl group. Its diverse substituents may contribute to various pharmacological properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C16H11F2N3O2
  • Molecular Weight : 315.27 g/mol
  • CAS Number : 338771-61-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound binds through hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of these targets. For instance, it has been suggested that it may inhibit kinases involved in cancer cell proliferation and survival, thereby exerting anticancer effects.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspases (e.g., caspase 3/7) and inhibiting key signaling pathways associated with tumor growth.

Cell LineIC50 (μM)Mechanism of Action
MCF-70.09Apoptosis induction via caspase activation
A5490.03Inhibition of EGFR signaling
Colo-2050.01Modulation of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies comparing its efficacy against pathogens such as E. coli and S. aureus, the compound displayed moderate antibacterial activity, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli>256 µg/mL
S. aureus>256 µg/mL
K. pneumoniaeNot effective

Case Studies

  • Study on Anticancer Effects :
    A study published in PMC highlighted the anticancer efficacy of various pyrimidine derivatives, including the target compound. The results indicated that the compound exhibited superior activity compared to standard chemotherapeutics across multiple cancer cell lines (e.g., MCF-7 and A549) .
  • Antimicrobial Evaluation :
    In another research effort, the antimicrobial properties of several pyrimidine derivatives were assessed against a panel of microbial strains. The findings demonstrated that while some derivatives showed promising activity, the target compound's effectiveness was limited at higher concentrations .

Q & A

What are the key considerations for optimizing the synthesis of 4-(2,4-Difluorophenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine to ensure high yield and purity?

Level : Basic
Methodological Answer :
Synthesis optimization requires careful control of reaction conditions and purification steps. Key steps include:

  • Halogenation : Introduce fluorine atoms at positions 2 and 4 of the phenoxy group using fluorinating agents like Selectfluor® under anhydrous conditions (50–60°C, 12–24 hours) to minimize side reactions .
  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling to attach the pyridinyl group to the pyrimidine core. Catalysts such as Pd(PPh₃)₄ in a DMF/H₂O solvent system at 80°C improve regioselectivity .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane = 1:3) followed by recrystallization in ethanol to achieve >95% purity. Monitor intermediates via TLC and HPLC .

Table 1 : Example of Reaction Optimization

StepConditionsYield (%)Purity (%)
HalogenationSelectfluor®, DCM, 60°C, 24h7890
Suzuki CouplingPd(PPh₃)₄, DMF/H₂O, 80°C, 8h8592
Final PurificationEthanol recrystallization9198

How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Level : Advanced
Methodological Answer :
Contradictions often arise from assay-specific variables (e.g., cell lines, protein isoforms). Strategies include:

  • Orthogonal Assays : Compare results from enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (e.g., MTT) to confirm target specificity .
  • Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry, ensuring activity correlates with direct target engagement .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation in certain assays .

What computational strategies are effective in predicting the binding modes of this compound with kinase targets?

Level : Advanced
Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Prioritize fluorine-mediated hydrogen bonds with backbone amides (e.g., EGFR T790M mutant) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues (e.g., gatekeeper mutations) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic effects of the difluorophenoxy group on binding affinity using Gaussian09 and CP2K .

What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Level : Basic
Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR (400 MHz, DMSO-d6) confirms substitution patterns. Key signals: pyridinyl protons at δ 8.2–8.5 ppm, methoxy group at δ 3.9 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ (calculated for C₁₆H₁₁F₂N₃O₂: 332.0843) .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic properties of this compound?

Level : Advanced
Methodological Answer :

  • LogP Optimization : Replace the methoxy group with polar substituents (e.g., hydroxyl or amine) to reduce hydrophobicity. Measure partition coefficients using shake-flask methods .
  • Metabolic Hotspot Identification : Use LC-MS/MS to identify major metabolites in human liver microsomes. Block vulnerable sites (e.g., pyrimidine C5) via methylation or fluorination .
  • Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanosuspensions. Assess solubility via equilibrium solubility assays in PBS (pH 7.4) .

Table 2 : Example SAR Modifications and Outcomes

ModificationLogP ChangeSolubility (µg/mL)IC50 (nM)
-OCH₃ → -OH-0.812 → 455 → 8
C5-F → C5-CH₃+0.38 → 63 → 15

What experimental controls are critical when evaluating this compound’s cytotoxicity in cancer cell lines?

Level : Basic
Methodological Answer :

  • Positive Controls : Use staurosporine (apoptosis inducer) and cisplatin (DNA damage agent) to validate assay sensitivity .
  • Solvent Controls : Include DMSO (≤0.1%) to rule out solvent-induced toxicity.
  • Off-Target Controls : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

How can researchers address low bioavailability observed in preclinical studies of this compound?

Level : Advanced
Methodological Answer :

  • Prodrug Design : Introduce ester or phosphate groups at the methoxy position to enhance absorption. Hydrolyze in vivo via esterases .
  • Nanocarrier Systems : Encapsulate in PEGylated liposomes to prolong circulation time. Monitor release kinetics using dialysis membranes .

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